ANTHRACENE-2,6-DIOL

Descripción general

Descripción

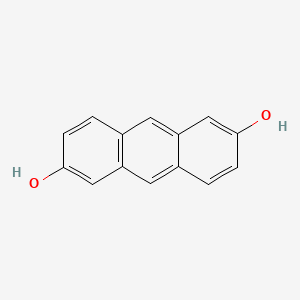

Anthracene-2,6-diol: is an organic compound with the molecular formula C14H10O2 . It is a derivative of anthracene, which consists of three linearly fused benzene rings. This compound is characterized by the presence of two hydroxyl groups (-OH) attached to the 2nd and 6th positions of the anthracene ring system. This compound is known for its interesting photophysical and photochemical properties, making it relevant in various scientific and industrial applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

Friedel–Crafts Reactions: One common method to synthesize anthracene derivatives, including anthracene-2,6-diol, involves Friedel–Crafts reactions.

Metal-Catalyzed Reactions: Recent advancements have also explored metal-catalyzed reactions, such as those using palladium or cobalt catalysts, to achieve the hydroxylation of anthracene.

Industrial Production Methods: Industrial production of this compound often involves the reaction of anthracene with cerium chloride to form an anthracene-cerium complex. This complex is then hydrolyzed in the presence of water or a basic solution to yield this compound .

Análisis De Reacciones Químicas

Acid-Base Reactions

The primary amine group undergoes protonation with strong acids to form ammonium salts. For example:

This reaction is reversible under basic conditions (e.g., NaOH), regenerating the free amine . The pyrazine ring reduces the amine’s basicity compared to aliphatic amines due to electron withdrawal via conjugation .

Acylation Reactions

The amine reacts with acyl chlorides or acid anhydrides to form substituted amides. For instance, with ethanoyl chloride:

This proceeds via nucleophilic attack of the amine on the carbonyl carbon, yielding N-acylated derivatives . The reaction is typically carried out under anhydrous conditions.

C–H Functionalization

The pyrazine ring’s electron-deficient nature enables directed C–H activation. Under Pd catalysis and photoinduced conditions (e.g., Ru-photoredox), aryl groups can be introduced at specific positions . For example:

| Reaction | Conditions | Product |

|---|---|---|

| C–H Arylation | Pd(OAc)₂, Ru(bpy)₃²⁺, LED light | 3-Aryl-6-phenylpyrazin-2-amine |

| C–H Halogenation | NXS (X = Cl, Br), Lewis acid catalyst | 3-Halo-6-phenylpyrazin-2-amine |

Condensation Reactions

The amine participates in condensations with carbonyl compounds. For example, reacting with α-ketoaldehydes under basic conditions forms fused pyrazine derivatives :

Aplicaciones Científicas De Investigación

Organic Electronics

Organic Light-Emitting Diodes (OLEDs)

Anthracene-2,6-diol is prominently utilized in the development of OLEDs, particularly as a blue light-emitting material. Its high photoluminescence efficiency and suitable energy levels make it an ideal candidate for fabricating OLED devices. Research indicates that derivatives of this compound can enhance the performance of OLEDs by improving color purity and stability .

Organic Field-Effect Transistors (OFETs)

In the realm of organic semiconductors, this compound serves as a key component in OFETs. Its charge transport properties are favorable for use in thin-film transistors, where it contributes to improved electrical characteristics and device performance .

Biological Applications

Antimicrobial Properties

Research has shown that anthracene derivatives exhibit antimicrobial activity. This compound has been studied for its potential as an antimicrobial agent against various pathogens, demonstrating effectiveness in inhibiting bacterial growth . This property is attributed to its ability to form hydrogen bonds and interact with biological membranes.

Anti-inflammatory Activity

In addition to its antimicrobial effects, this compound has shown promise in anti-inflammatory applications. Studies suggest that it may modulate inflammatory pathways, making it a candidate for therapeutic development in inflammatory diseases .

Material Science

Polymeric Materials

this compound is explored for its incorporation into polymeric materials due to its unique chemical structure. The compound can enhance the mechanical properties and thermal stability of polymers, making it valuable in producing high-performance materials .

Solar Cells

The compound's photophysical properties also make it a subject of interest in solar cell technology. Its ability to absorb light efficiently can contribute to the development of organic photovoltaic cells, improving their efficiency and stability .

Chemical Reactions and Synthesis

This compound can undergo various chemical transformations that expand its utility:

- Oxidation Reactions: It can be oxidized to form anthraquinone derivatives, which are useful intermediates in dye production.

- Reduction Reactions: Reduction processes yield dihydroanthracene derivatives, which have applications in organic synthesis.

- Substitution Reactions: The hydroxyl groups can be substituted with other functional groups through esterification or etherification processes, allowing for the synthesis of a wide range of derivatives tailored for specific applications .

Comparison with Related Compounds

| Compound | Hydroxyl Positions | Key Applications |

|---|---|---|

| This compound | 2nd and 6th | OLEDs, OFETs, antimicrobial agents |

| Anthracene-9,10-diol | 9th and 10th | Dyes and pigments |

| 2,3-Dihydroxyanthracene | 2nd and 3rd | Organic synthesis intermediates |

The positioning of hydroxyl groups significantly impacts the reactivity and applications of these compounds. This compound's specific structure enhances its suitability for electronic applications compared to other derivatives.

Mecanismo De Acción

The mechanism of action of anthracene-2,6-diol largely depends on its ability to interact with various molecular targets through its hydroxyl groups. These interactions can lead to the formation of hydrogen bonds and other non-covalent interactions, which can influence the compound’s photophysical and photochemical properties. In biological systems, the hydroxyl groups can participate in redox reactions, contributing to the compound’s antimicrobial and anti-inflammatory activities .

Comparación Con Compuestos Similares

Anthracene-9,10-diol: Another hydroxylated derivative of anthracene, but with hydroxyl groups at the 9th and 10th positions.

2,3-Dihydroxyanthracene: A derivative with hydroxyl groups at the 2nd and 3rd positions.

1,8-Dihydroxyanthracene: A derivative with hydroxyl groups at the 1st and 8th positions.

Uniqueness of Anthracene-2,6-diol: this compound is unique due to the specific positioning of its hydroxyl groups, which can significantly influence its photophysical properties and reactivity compared to other hydroxylated anthracene derivatives. This unique structure makes it particularly suitable for applications in OLEDs, OFETs, and other advanced materials .

Actividad Biológica

Anthracene-2,6-diol (C14H10O2) is a polycyclic aromatic hydrocarbon derivative that has garnered attention for its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential applications in medicine and industry.

Chemical Structure and Properties

This compound features two hydroxyl groups located at the 2 and 6 positions of the anthracene ring system. This unique structure contributes to its reactivity and interaction with biological systems. The compound is a solid at room temperature, exhibiting moderate solubility in organic solvents.

Biological Activities

1. Antimicrobial Properties

Anthracene derivatives, including this compound, have demonstrated antimicrobial activity. Studies indicate that these compounds can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antimicrobial agents.

2. Anti-inflammatory Effects

Research suggests that this compound possesses anti-inflammatory properties. The compound's hydroxyl groups may play a crucial role in modulating inflammatory pathways, potentially leading to therapeutic applications in treating inflammatory diseases.

3. Phototoxicity and Reactive Oxygen Species (ROS) Generation

this compound can photosensitize the production of reactive oxygen species (ROS) upon exposure to light. This property has implications for its use in photodynamic therapy (PDT), where ROS can induce cell death in cancer cells . The compound's ability to interact with nucleic acids also raises concerns regarding its mutagenic potential under certain conditions .

The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds and engage in redox reactions due to its hydroxyl groups. These interactions facilitate the compound's binding to various molecular targets within biological systems, influencing cellular processes such as inflammation and microbial resistance.

Study 1: Antimicrobial Activity

A study conducted on the antimicrobial effects of anthracene derivatives revealed that this compound exhibited significant inhibition against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for both bacterial strains.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 50 | E. coli |

| This compound | 50 | S. aureus |

Study 2: Phototoxicity

In another investigation focusing on phototoxicity, researchers found that this compound could generate high levels of DNA-damaging hydroxyl radicals when exposed to UV light in the presence of halide salts. This study highlights the compound's potential as a photosensitizer in PDT but also raises safety concerns regarding its mutagenic effects under specific conditions .

Propiedades

IUPAC Name |

anthracene-2,6-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O2/c15-13-3-1-9-5-12-8-14(16)4-2-10(12)6-11(9)7-13/h1-8,15-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBBHFHMVEOHFRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=CC3=C(C=C21)C=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60541545 | |

| Record name | Anthracene-2,6-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60541545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101488-73-7 | |

| Record name | Anthracene-2,6-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60541545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.